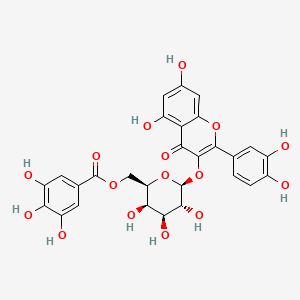

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Overview

Description

Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside, also known as Tellimoside, is a flavonol glycoside . It has strong inhibitory activity against the growth of Microcystis aeruginosa . It can effectively induce apoptosis via p53, MAPKs, and the mitochondrial apoptotic pathways .

Molecular Structure Analysis

The molecular weight of Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside is 616.48, and its molecular formula is C28H24O16 . The compound appears as a solid, light yellow to yellow in color .Chemical Reactions Analysis

The specific chemical reactions involving Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside are not detailed in the search results .Physical And Chemical Properties Analysis

Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside is a solid, light yellow to yellow compound . It has a molecular weight of 616.48 and a molecular formula of C28H24O16 . It is soluble in DMSO .Scientific Research Applications

Specific Scientific Field: Plant Metabolomics

Summary of the Application

Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside is a metabolite found in Rhodiola crenulata, an alpine medicinal plant. This plant can survive in extreme high altitude environments, and the metabolite is part of the plant’s response to these conditions .

3. Methods of Application or Experimental Procedures The study of Rhodiola crenulata growing at three vertical altitudes revealed that the contents of several elements, phenolic components, ascorbic acid, and antioxidant capacity were positively correlated with altitude . The study identified 1165 metabolites, including flavonoids, gallic acids, phenylpropanoids, amino acids, free fatty acids, glycerides, nucleotides, and other metabolites .

Results or Outcomes

The differential metabolite and biomarker analyses suggested that, with an increasing altitude, the shikimic acid-phenylalanine-phenylpropanoids-flavonoids pathway was enhanced . The upregulation of quercetin was especially significant in flavonoids . This suggests that Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside might play a role in the plant’s adaptation to high altitude environments .

Flavonoid Metabolites in Coreopsis tinctoria

- Summary of the Application: This compound was identified as one of the flavonoid metabolites in Coreopsis tinctoria, a plant of different origins . The study aimed to analyze the flavonoids in Coreopsis tinctoria and compare the differences in flavonoids among C. tinctoria of different origins .

- Methods of Application or Experimental Procedures: The chemical composition of C. tinctoria capitulum was analyzed by ultra-high-performance liquid chromatography-tandem quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS), and the flavonoid metabolites were analyzed and identified based on their retention time, mass-to-charge ratio and fragment ions in the UPLC-QTOF-MS matrix .

- Results or Outcomes: A total of 204 flavonoid compounds were identified, and 31 different flavonoid metabolites were then identified from flowers of C. tinctoria of different origins . Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside was found to be highly accumulated in samples collected from Tashkurgan Tajik .

Non-Cytotoxicity in Biological Studies

- Summary of the Application: Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside has been studied for its biological effects and was found to show no significant cytotoxicity .

- Methods of Application or Experimental Procedures: The compound was likely tested in vitro or in vivo for its cytotoxic effects .

- Results or Outcomes: The compound showed no significant cytotoxicity, suggesting it may be safe for use in certain biological applications .

Flavonoid Metabolites in Coreopsis tinctoria

- Summary of the Application: This compound was identified as one of the flavonoid metabolites in Coreopsis tinctoria, a plant of different origins . The study aimed to analyze the flavonoids in Coreopsis tinctoria and compare the differences in flavonoids among C. tinctoria of different origins .

- Methods of Application or Experimental Procedures: The chemical composition of C. tinctoria capitulum was analyzed by ultra-high-performance liquid chromatography-tandem quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS), and the flavonoid metabolites were analyzed and identified based on their retention time, mass-to-charge ratio and fragment ions in the UPLC-QTOF-MS matrix .

- Results or Outcomes: A total of 204 flavonoid compounds were identified, and 31 different flavonoid metabolites were then identified from flowers of C. tinctoria of different origins . Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside was found to be highly accumulated in samples collected from Tashkurgan Tajik .

Non-Cytotoxicity in Biological Studies

- Summary of the Application: Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside has been studied for its biological effects and was found to show no significant cytotoxicity .

- Methods of Application or Experimental Procedures: The compound was likely tested in vitro or in vivo for its cytotoxic effects .

- Results or Outcomes: The compound showed no significant cytotoxicity, suggesting it may be safe for use in certain biological applications .

Safety And Hazards

properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c29-11-6-14(32)19-17(7-11)42-25(9-1-2-12(30)13(31)3-9)26(22(19)37)44-28-24(39)23(38)21(36)18(43-28)8-41-27(40)10-4-15(33)20(35)16(34)5-10/h1-7,18,21,23-24,28-36,38-39H,8H2/t18-,21+,23+,24-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQQLXJREAGPHS-OJWSHTDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971957 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside | |

CAS RN |

53171-28-1, 56508-10-2 | |

| Record name | Quercetin 3-(6-O-galloylgalactoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053171281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

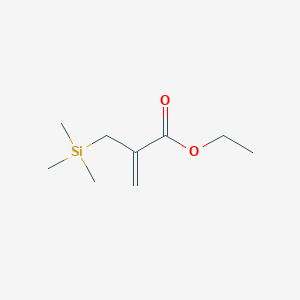

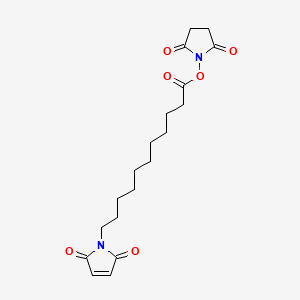

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.